2-ethoxy-5-isopropyl-4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide
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Overview
Description
2-ethoxy-5-isopropyl-4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 2-ethoxy-5-isopropyl-4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide involves the inhibition of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions. This, in turn, leads to a decrease in the pH of the intracellular environment, which can inhibit the growth of cancer cells and reduce inflammation.
Biochemical and physiological effects:
The compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to possess antimicrobial properties and can inhibit the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-ethoxy-5-isopropyl-4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide in lab experiments is that it has shown promising results in various studies. However, one of the limitations is that it can be difficult to synthesize and purify the compound, which can limit its use in some experiments.
Future Directions
There are several future directions for research on 2-ethoxy-5-isopropyl-4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide. One potential direction is to study its potential use in the treatment of various types of cancer. Another direction is to investigate its potential use as an anti-inflammatory agent. Additionally, further research can be conducted to explore its potential use as an antimicrobial agent and inhibitor of carbonic anhydrase.
Synthesis Methods
The synthesis of 2-ethoxy-5-isopropyl-4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide has been achieved using different methods, including the reaction of 2-ethoxy-5-isopropyl-4-methylbenzenesulfonyl chloride with 3-pyridinemethanamine. Another method involves the reaction of 2-ethoxy-5-isopropyl-4-methylbenzenesulfonyl chloride with 3-pyridinecarboxaldehyde followed by reduction with sodium borohydride.
Scientific Research Applications
The compound has been studied extensively for its potential applications in the field of medicine. It has been found to possess anticancer, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use as an inhibitor of carbonic anhydrase, which is an enzyme that is involved in various physiological processes.
properties
IUPAC Name |
2-ethoxy-4-methyl-5-propan-2-yl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-5-23-17-9-14(4)16(13(2)3)10-18(17)24(21,22)20-12-15-7-6-8-19-11-15/h6-11,13,20H,5,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZJKXDQTFAAGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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